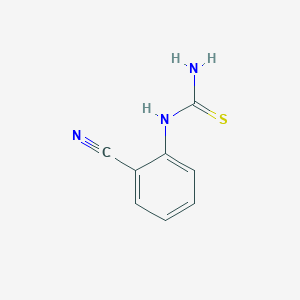

N-(2-cyanophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

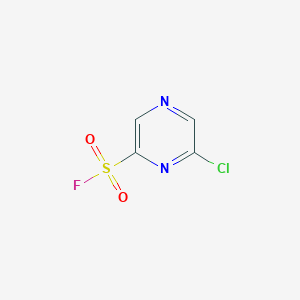

N-(2-cyanophenyl)thiourea (NCTU) is a chemical compound that has been studied for various applications in scientific research. It is an organic compound with a molecular formula of C7H6N2S. NCTU is a colorless solid that is insoluble in water, but soluble in organic solvents. It is an important reagent in organic synthesis and has been used in a number of scientific research studies.

Scientific Research Applications

1. One-Pot Quinazolin-4-ylidenethiourea Synthesis

- Summary of the Application : This research involves the synthesis of 1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas via a one-pot reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with secondary amines .

- Methods of Application : The very reactive starting compound was easily prepared from N-(2-cyanophenyl)benzamide . The products underwent transamination reactions .

- Results or Outcomes : The synthesized compounds were identified by FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, and X-ray crystallography .

2. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas

- Summary of the Application : This research involves the synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea via different applications of aroyl isocyanate and 4-aminobenzonitrile .

- Methods of Application : The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of the title compound was determined by an X-ray single-crystal technique .

- Results or Outcomes : The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

3. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl) Benzimidoyl Isothiocyanate

- Summary of the Application : This research involves the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas via an intramolecular cycloaddition reaction of 1-substitued-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas . These compounds were prepared by the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines .

- Methods of Application : The reaction proceeds by the addition of primary amines to N-(2-cyanophenyl)benzimidoyl isothiocyanate to predictably give the thiourea derivatives .

- Results or Outcomes : The synthesized compounds were identified by FTIR, 1H-NMR, 13C-NMR, mass spectroscopy and X-ray crystallography .

4. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas

- Summary of the Application : This research involves the synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea via different applications of aroyl isocyanate and 4-aminobenzonitrile .

- Methods of Application : The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of the title compound was determined by an X-ray single-crystal technique .

- Results or Outcomes : The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

5. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl) Benzimidoyl Isothiocyanate

- Summary of the Application : This research involves the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas via an intramolecular cycloaddition reaction of 1-substitued-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas . These compounds were prepared by the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines .

- Methods of Application : The reaction proceeds by the addition of primary amines to N-(2-cyanophenyl)benzimidoyl isothiocyanate to predictably give the thiourea derivatives .

- Results or Outcomes : The synthesized compounds were identified by FTIR, 1H-NMR, 13C-NMR, mass spectroscopy and X-ray crystallography .

6. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas

- Summary of the Application : This research involves the synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea via different applications of aroyl isocyanate and 4-aminobenzonitrile .

- Methods of Application : The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of the title compound was determined by an X-ray single-crystal technique .

- Results or Outcomes : The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2-cyanophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKLQFHXYCVOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)thiourea | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2606591.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)

![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)

![(3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B2606595.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2606608.png)

![[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine](/img/structure/B2606609.png)